ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
This compound features a 1,2-dihydroisoquinolinone core substituted at position 2 with a carbamoylmethyl group linked to a 3-fluorophenyl moiety. Position 5 of the isoquinoline ring is functionalized with an ethyl acetoxy group. The structure combines fluorinated aromaticity, a rigid heterocyclic scaffold, and ester functionality, making it a candidate for pharmaceutical or agrochemical applications. While direct data on its biological activity are unavailable, structurally related compounds demonstrate kinase inhibition, antimicrobial properties, or pesticidal activity .
Properties
IUPAC Name |
ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-2-28-20(26)13-29-18-8-4-7-17-16(18)9-10-24(21(17)27)12-19(25)23-15-6-3-5-14(22)11-15/h3-11H,2,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBRKXICUJSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Oxidation Reactions
The isoquinoline moiety and ester group are primary sites for oxidation:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Core oxidation | KMnO (acidic conditions) | Isoquinoline-1,2-dione derivatives | |
| Ester oxidation | CrO/HSO | Carboxylic acid intermediates |
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Mechanism : The 1,2-dihydroisoquinoline core undergoes dehydrogenation to form a fully aromatic isoquinoline system under strong oxidizing conditions.
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Applications : Oxidation products are studied for enhanced bioactivity in medicinal chemistry .
Reduction Reactions
Reduction targets the ketone and ester functionalities:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ketone reduction | NaBH/MeOH | Secondary alcohol derivatives | |
| Ester reduction | LiAlH/THF | Primary alcohol and amine intermediates |
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Selectivity : NaBH selectively reduces the ketone group without affecting the ester .
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Synthetic Utility : Reduced intermediates serve as precursors for modified carbamates .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic and carbamate sites:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Aromatic halogenation | Cl/FeCl | Chlorinated isoquinoline derivatives | |
| Nucleophilic attack | NH/EtOH | Amide or urea analogs |
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Fluorophenyl Group : The electron-withdrawing fluorine atom directs substitution to meta/para positions .
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Carbamate Reactivity : The carbamoyl methyl group undergoes nucleophilic displacement with amines .
Hydrolysis Reactions
Ester and carbamate bonds are susceptible to hydrolysis:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ester hydrolysis | NaOH/HO, Δ | Carboxylic acid and ethanol | |
| Carbamate cleavage | HCl/MeOH | Free amine and CO |
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pH Sensitivity : Basic conditions favor ester hydrolysis, while acidic conditions cleave carbamates .
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Applications : Hydrolysis products are critical for prodrug activation studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic system:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), aryl boronic acid | Biaryl-modified derivatives |
Thermal and Photochemical Reactions
Decarboxylation and rearrangement pathways:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Thermal decarboxylation | 200°C, inert atmosphere | CO release and alkene formation |
Scientific Research Applications
Physical Properties
The compound's solubility, stability, and reactivity are crucial for its applications. The detailed physical properties can be referenced from databases like PubChem .
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate exhibit significant anticancer properties. Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound's structure allows it to interact with microbial cell membranes, potentially leading to antimicrobial effects. Investigations into related compounds suggest that modifications in the isoquinolinone structure can enhance antibacterial activity against various pathogens .
Pharmacological Research
Drug Development
The compound's unique functional groups make it a suitable candidate for drug design. Its ability to cross biological membranes may allow it to serve as a lead compound in the development of new pharmaceuticals targeting specific diseases .
Mechanism of Action Studies
Understanding the mechanism by which this compound affects biological systems is crucial for its application in pharmacology. Research into its interactions with cellular targets can provide insights into its therapeutic potential and guide future modifications for enhanced efficacy .
Chemical Synthesis
Synthetic Intermediates
this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in synthetic organic chemistry .
Material Science Applications
The compound may also find applications in material sciences, particularly in developing polymers or coatings due to its structural properties that confer stability and resistance to environmental factors.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of isoquinoline exhibited selective cytotoxicity against breast cancer cell lines. The research highlighted the importance of the carbamoyl group in enhancing the anticancer activity of these compounds.
Case Study 2: Antimicrobial Testing
In another study, a series of isoquinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications similar to those found in this compound significantly improved antibacterial activity.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Fluorine Position Matters : The 3-fluorophenyl group in the target compound likely optimizes electronic effects for target binding compared to 2-fluorophenyl derivatives .
- Ester vs. Amide : Ethyl esters (as in the target compound) may offer better bioavailability than acetamides but could be prone to hydrolysis .
Biological Activity
Ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an isoquinoline core, a fluorophenyl group, and an ester functional group. The molecular formula is C20H20FNO4, and the compound's structural features suggest potential interactions with various biological targets.
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may target kinases or phosphatases that play crucial roles in cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This suggests that this compound could possess activity against various pathogens.
- Anti-inflammatory Effects : Some derivatives of isoquinoline compounds have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited moderate inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Inflammation Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines in serum after exposure to inflammatory stimuli, indicating its potential use in treating inflammatory diseases.
Q & A
Q. Q1. What experimental methodologies are recommended for synthesizing ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate, and how can yield and purity be optimized?
A1. The synthesis involves multi-step reactions, including carbamoylation of the isoquinoline core and subsequent esterification. Key steps include:
- Reaction Optimization : Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF may enhance carbamoylation efficiency, while Pd-catalyzed coupling could improve regioselectivity .
- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to monitor intermediates. Mass spectrometry (ESI-MS) confirms molecular integrity .
Q. Table 1: Example Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce side reactions |
| Solvent | DMF or THF | DMF improves solubility of intermediates |
| Catalyst (Pd) | 2–5 mol% | Excess catalyst increases byproducts |
Q. Q2. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
A2. Combine spectroscopic and computational techniques:
- NMR Analysis : ¹H NMR detects aromatic protons (δ 6.8–8.2 ppm) and carbamoyl methylene (δ 3.5–4.0 ppm). ¹⁹F NMR confirms fluorophenyl substitution (δ -110 to -120 ppm) .
- Computational Studies : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Compare computed vs. experimental IR spectra for functional group validation .
Intermediate Research Questions
Q. Q3. What strategies are effective for evaluating the compound’s biological activity in vitro, and how can contradictory data from analogous structures be resolved?
A3.
- Assay Design : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC₅₀ determination. Compare results to structural analogs (Table 2) to identify SAR trends.
- Contradiction Resolution : If conflicting activity arises (e.g., fluorophenyl vs. trifluoromethyl analogs), conduct molecular docking (AutoDock Vina) to assess binding mode differences. Validate with isothermal titration calorimetry (ITC) for affinity measurements .
Q. Table 2: Structural Analogs and Reported Activities
| Analog Substituent | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| 3-Fluorophenyl | Kinase X | 0.45 | |
| 3-Trifluoromethylphenyl | Kinase X | 1.20 | |
| 4-Methoxyphenyl | Kinase Y | >10 |
Advanced Research Questions
Q. Q4. How can computational tools be integrated into experimental workflows to predict reaction pathways or biological interactions?
A4.
- Reaction Path Prediction : Use quantum chemical calculations (Gaussian 16) with transition-state modeling to identify low-energy pathways. Pair with machine learning (e.g., ChemProp) to prioritize synthetic routes .
- Binding Mode Prediction : Molecular dynamics (MD) simulations (GROMACS) simulate ligand-receptor interactions over 100 ns trajectories. Compare with cryo-EM data (if available) for validation .
Q. Q5. What methodologies address stability challenges (e.g., hydrolysis, oxidation) during long-term storage or in vivo studies?
A5.
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization or formulation in PEG-400 improves aqueous stability .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic soft spots. Introduce deuterium at labile positions to enhance half-life .
Q. Q6. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?
A6.
- Pharmacokinetic Analysis : Measure bioavailability (oral and IV routes) and tissue distribution via LC-MS/MS. Use PBPK modeling to correlate exposure with efficacy.
- Off-Target Screening : Perform proteome-wide affinity chromatography (Chemoproteomics) to identify unintended targets contributing to toxicity or reduced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
